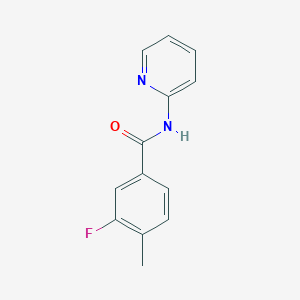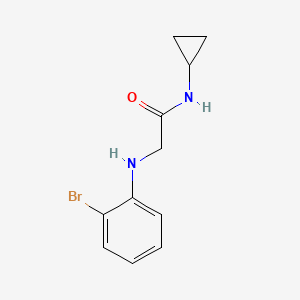
N-cyclopentyl-4-(dimethylamino)-N-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopentyl-4-(dimethylamino)-N-methylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience. This compound is commonly referred to as 'MDMAF' and belongs to the class of phenylacetamide derivatives. In
作用机制
MDMAF acts by binding to the serotonin transporter and inhibiting the reuptake of serotonin. This leads to an increase in serotonin levels in the brain, which can result in a range of effects such as mood elevation, increased empathy, and decreased anxiety. The exact mechanism of action of MDMAF is still being studied, but it is believed to involve the activation of various receptor systems in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MDMAF are complex and still being studied. Some of the effects that have been observed include increased heart rate, blood pressure, and body temperature, as well as changes in mood and behavior. MDMAF has also been shown to increase the release of oxytocin, a hormone that is involved in social bonding and trust.
实验室实验的优点和局限性
One of the advantages of using MDMAF in lab experiments is its high affinity for the serotonin transporter, which makes it a useful tool for studying the role of serotonin in various physiological and behavioral processes. However, there are also limitations to using MDMAF in lab experiments, such as its potential for abuse and neurotoxicity. Careful consideration must be given to the dosage and administration of MDMAF in lab experiments to ensure that the results are reliable and meaningful.
未来方向
There are many potential future directions for research on MDMAF. Some of these include:
- Further studies on the mechanism of action of MDMAF and its interactions with other receptor systems in the brain.
- Development of new medications based on the structure of MDMAF for the treatment of pain, depression, and anxiety.
- Investigation of the potential neurotoxic effects of MDMAF and the development of strategies to mitigate these effects.
- Exploration of the use of MDMAF in the treatment of psychiatric disorders such as post-traumatic stress disorder and social anxiety disorder.
Conclusion:
In conclusion, MDMAF is a chemical compound that has significant potential for applications in medicinal chemistry and neuroscience. Its high affinity for the serotonin transporter and complex mechanism of action make it a useful tool for studying the role of serotonin in various physiological and behavioral processes. However, careful consideration must be given to the dosage and administration of MDMAF in lab experiments to ensure that the results are reliable and meaningful. Further research on MDMAF is needed to fully understand its potential applications and limitations.
合成方法
MDMAF can be synthesized by the reaction of N-methylcyclopentylamine with 4-dimethylaminobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified by column chromatography. The yield of the reaction is typically around 60-70%, and the purity of the product can be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.
科学研究应用
MDMAF has been studied extensively for its potential applications in medicinal chemistry and neuroscience. In medicinal chemistry, MDMAF has been shown to have analgesic and anti-inflammatory properties, making it a promising candidate for the development of new pain medications. In neuroscience, MDMAF has been shown to have affinity for the serotonin transporter, which plays a critical role in the regulation of mood and behavior. This makes MDMAF a potential candidate for the development of new antidepressant and anxiolytic medications.
属性
IUPAC Name |
N-cyclopentyl-4-(dimethylamino)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-16(2)13-10-8-12(9-11-13)15(18)17(3)14-6-4-5-7-14/h8-11,14H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNIJPYOMAYZSQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N(C)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-4-(dimethylamino)-N-methylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-methyl-N-[(4-methylphenyl)methyl]pyrimidin-2-amine](/img/structure/B7470919.png)
![4-[4-(Dimethylamino)benzoyl]piperazin-2-one](/img/structure/B7470923.png)
![3-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]amino]benzonitrile](/img/structure/B7470927.png)

![4-(Azetidin-1-yl)-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B7470940.png)
![3-methylspiro[1H-quinazoline-2,4'-thiane]-4-one](/img/structure/B7470945.png)

![3-methylspiro[1H-quinazoline-2,1'-cyclohexane]-4-one](/img/structure/B7470977.png)



